3-Bromo-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

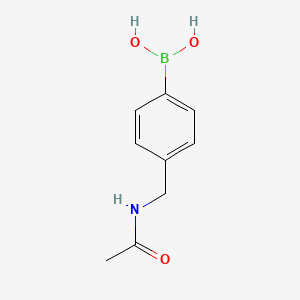

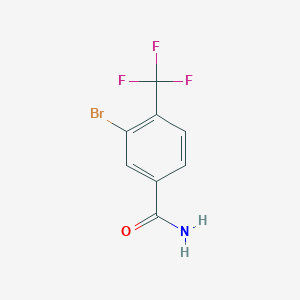

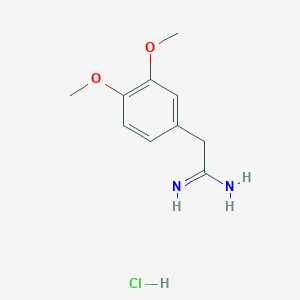

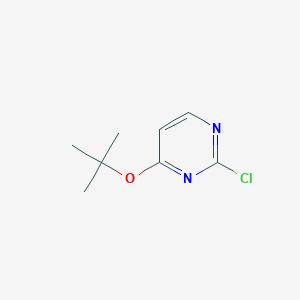

3-Bromo-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5BrF3NO. It has a molecular weight of 268.031 Da . It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(trifluoromethyl)benzamide consists of a benzamide core with a bromo group at the 3-position and a trifluoromethyl group at the 4-position .Scientific Research Applications

Mechanically Adaptable Molecular Crystals

The compound is used in the creation of mechanically adaptable molecular crystals, which have potential applications in flexible smart materials and devices . These crystals can be repeatedly bent and returned to their original shape without loss of integrity .

Plastic Deformation in Single Crystals

3-Bromo-4-(trifluoromethyl)benzamide is used to study the mechanism of plastic deformation in single crystals . This research could lead to the development of new materials with unique mechanical properties .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group, which is present in 3-Bromo-4-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This group has been shown to exhibit numerous pharmacological activities .

Synthesis of Selinexor

3-Bromo-4-(trifluoromethyl)benzamide is involved in the synthesis of selinexor, a drug used for the treatment of cancer . The compound reacts with N,N-dimethyl formamide dimethyl acetal to yield an intermediate in the synthesis process .

Preparation of 3-(Trifluoromethyl)benzamide

The compound can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . This method of preparation is important for the production of the compound on a large scale .

Antihypertensive Agents

3-Bromo-4-(trifluoromethyl)benzamide forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents . This could lead to the development of new treatments for high blood pressure .

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)benzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s worth noting that benzamide derivatives have been found to interact with various biological targets, contributing to their diverse range of biological activities .

Mode of Action

Benzamides typically act through a nucleophilic substitution mechanism . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) interacts with the benzamide, leading to a change in the molecule .

Biochemical Pathways

Benzamide derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The trifluoromethyl group attached to a molecule has been shown to improve drug potency by lowering the pka of the cyclic carbamate, which can enhance the bioavailability of the drug .

Result of Action

Benzamide derivatives have been found to exhibit a range of biological activities, including potential antihypertensive effects .

properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFVDMPXWLROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290290 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

581813-18-5 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)